molecular formula C14H9F3O3 B1586737 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid CAS No. 728919-11-7

4'-Trifluoromethoxy-biphenyl-4-carboxylic acid

Cat. No. B1586737
M. Wt: 282.21 g/mol
InChI Key: YZWGBLHLQLDTMZ-UHFFFAOYSA-N
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Description

4’-Trifluoromethoxy-biphenyl-4-carboxylic acid (CAS 728919-11-7) is an organic compound with the molecular formula C14H9F3O3 . It has a molecular weight of 282.21 g/mol . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid consists of two benzene rings linked together by a carbon-carbon bond, with a trifluoromethoxy group and a carboxylic acid group attached . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Catalysis and Synthetic Chemistry

4'-Trifluoromethoxy-biphenyl-4-carboxylic acid and its derivatives have applications in the field of catalysis and synthetic chemistry. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is used as an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting potential catalytic roles for similar compounds (Wang, Lu, & Ishihara, 2018). Additionally, the superacid solvent trifluoromethanesulphonic acid promotes rapid polycondensation of aromatic dicarboxylic acids with aromatic diethers, indicating the reactivity of such compounds in polymer synthesis (Colquhoun & Lewis, 1988).

Material Science and Nanotechnology

In material science, compounds like 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid are used in the development of supramolecular networks and nanomaterials. For example, studies on 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) monolayers at liquid-solid interfaces show their potential in creating two-dimensional nanoporous networks with large cavities, which might be relevant for similar biphenyl carboxylic acid derivatives (Dienstmaier et al., 2010).

Photoredox Catalysis

In photoredox catalysis, the derivatives of 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid can be utilized. Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds showcases the importance of trifluoromethyl groups in pharmaceutical and agrochemical fields, suggesting potential applications for similar carboxylic acids (Koike & Akita, 2016).

Ferroelectric Liquid Crystals

A novel ferroelectric liquid crystal incorporating a trifluoromethyl group at the chiral center, similar to 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid, indicates the scope of these compounds in developing advanced liquid crystal technologies (Aoki & Nohira, 1997).

properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGBLHLQLDTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375321
Record name 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Trifluoromethoxy-biphenyl-4-carboxylic acid

CAS RN

728919-11-7
Record name 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-11-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cold solution of 4′-trifluoromethoxy-biphenyl-4-carbaldehyde (0.9 g, 3.38 mmol) in acetone (10 mL) the Jone's reagent was added slowly at 0° C. drop wise until reaction completes. Acetone was removed completely and the residue was diluted with water, extracted with ethyl acetate and the combined organic layers were washed with water and brine, dried over sodium sulphate and concentrated to obtain the title compound (0.7 g, 77%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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